molecular formula C9H7NO2 B1231767 Quinoline-2,4(1H,3H)-dione CAS No. 52851-41-9

Quinoline-2,4(1H,3H)-dione

Cat. No. B1231767
CAS RN: 52851-41-9
M. Wt: 161.16 g/mol
InChI Key: YZMVLKJJJCMVGX-UHFFFAOYSA-N
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Patent
US04190659

Procedure details

To a suspension of 6 g. of quinoline-2,4-dione in 50 ml. of dimethylacetamide is added 1.6 g. of sodium hydride (56% in mineral oil, pentane washed). The mixture is then stirred at room temperature for 90 minutes and 6 g. of ethyliodide is added and the resulting mixture is heated briefly at 35° C. followed by stirring at ambient temperature for 18 hours. The precipitate which forms is recovered by filtering and the filtrate is poured into 200 ml. of water and the resulting precipitate also recovered by filtering and dried. The two filter cakes above obtained are combined and crystallized from methanol to obtain 4-ethoxyquinolin-2(1H)-one, m.p. 223°-226° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][C:2]1=[O:12].[H-].[Na+].[CH2:15](I)[CH3:16]>CC(N(C)C)=O>[CH2:15]([O:11][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:1][C:2](=[O:12])[CH:3]=1)[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CC(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a suspension of 6 g
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated briefly at 35° C.
STIRRING
Type
STIRRING
Details
by stirring at ambient temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The precipitate which forms is recovered
FILTRATION
Type
FILTRATION
Details
by filtering
ADDITION
Type
ADDITION
Details
the filtrate is poured into 200 ml
CUSTOM
Type
CUSTOM
Details
of water and the resulting precipitate also recovered
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
The two filter cakes
CUSTOM
Type
CUSTOM
Details
above obtained
CUSTOM
Type
CUSTOM
Details
crystallized from methanol

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)OC1=CC(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.